molecular formula C23H23F3N4O2 B11446846 4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B11446846
M. Wt: 444.4 g/mol
InChI Key: VAACNUHBNNORND-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and piperazinyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. The process would also include purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The methoxyphenyl and piperazinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(methyl)pyrimidine
  • 4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(ethyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine may exhibit unique properties due to the presence of the trifluoromethyl group. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C23H23F3N4O2

Molecular Weight

444.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C23H23F3N4O2/c1-31-19-9-5-3-7-16(19)17-15-21(23(24,25)26)28-22(27-17)30-13-11-29(12-14-30)18-8-4-6-10-20(18)32-2/h3-10,15H,11-14H2,1-2H3

InChI Key

VAACNUHBNNORND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)C(F)(F)F

Origin of Product

United States

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